LG308

Microtubule Polymerization Inhibitor Prostate Cancer Cytotoxicity Assay

LG308 is a novel, synthetic antimicrotubule agent that inhibits microtubule polymerization, distinct from taxanes. Validated in androgen-dependent and independent prostate cancer models (LNCaP, PC-3M) to induce G2/M arrest and apoptosis. Offers a unique mechanism for benchmarking and preclinical oncology studies.

Molecular Formula C19H17FN2O
Molecular Weight 308.3 g/mol
Cat. No. B12411060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG308
Molecular FormulaC19H17FN2O
Molecular Weight308.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1C3=C(N2)C(=CC=C3)F)C(=O)CC4=CC=CC=C4
InChIInChI=1S/C19H17FN2O/c20-16-8-4-7-15-14-9-10-22(12-17(14)21-19(15)16)18(23)11-13-5-2-1-3-6-13/h1-8,21H,9-12H2
InChIKeyCGQLRSOQDATUAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LG308: A Synthetic β-Carboline Derivative for Antimicrotubule Research in Prostate Cancer


LG308 (8-fluoro-N-phenylacetyl-1, 3, 4, 9-tetrahydro-β-carboline; CAS 1428341-65-4) is a novel synthetic small molecule with antimicrotubule activity. It is characterized as an inhibitor of microtubule polymerization, a mechanism distinct from classic depolymerization inhibitors [1]. In prostate cancer (PCa) cell lines, it induces mitotic phase arrest and inhibits G2/M progression, leading to apoptosis and cell death [1]. In vivo studies show it suppresses tumor growth and metastasis in both xenograft and orthotopic models [1].

Why Generic Microtubule Inhibitors Cannot Substitute for LG308 in Prostate Cancer Research


Microtubule-targeted drugs are a broad class with two primary mechanisms: inhibiting polymerization (e.g., colchicine, vinorelbine) or stimulating depolymerization (e.g., paclitaxel, docetaxel) [1]. LG308 is a synthetic, non-natural compound that inhibits microtubule polymerization [1], placing it in a different mechanistic category from widely used taxanes. Furthermore, its activity is specifically validated in both androgen-dependent (LNCaP, 22RV1) and androgen-independent (PC-3M, DU145, PC3) prostate cancer models, demonstrating a specific application profile not inherent to all antimitotic agents [1]. Interchanging LG308 with a generic polymerization inhibitor would introduce unverified changes in potency, selectivity, and in vivo efficacy profiles within the specific context of prostate cancer.

Quantitative Evidence for LG308's Anticancer Activity in Prostate Cancer Models


LG308 Potency Against Androgen-Dependent LNCaP Prostate Cancer Cells

LG308 demonstrates inhibitory activity against the proliferation of the androgen-dependent LNCaP prostate cancer cell line [1].

Microtubule Polymerization Inhibitor Prostate Cancer Cytotoxicity Assay

LG308 Suppresses Tumor Growth in a PC-3M Xenograft Model

In vivo, LG308 dramatically suppressed the growth and metastasis of prostate cancer in both xenograft and orthotopic models [1]. The primary data shows significant tumor growth inhibition in a PC-3M xenograft model.

Xenograft Model In Vivo Efficacy Prostate Cancer

Mechanism of Action: Microtubule Polymerization Inhibition

LG308 is identified as a novel synthetic compound that disrupts microtubule organization via inhibiting the polymerization of microtubule [1]. This mechanism is distinct from agents like docetaxel, which inhibit microtubule depolymerization . This inhibition leads to mitotic phase arrest and G2/M progression block [1].

Mechanism of Action Microtubule Dynamics G2/M Cell Cycle Arrest

Validated Research Scenarios for LG308 Based on Published Evidence


In Vitro Profiling of Novel Microtubule Polymerization Inhibitors in Prostate Cancer

LG308 can be used as a benchmark compound for in vitro studies focusing on microtubule polymerization inhibition. Its defined IC50 of approximately 5 µM against the LNCaP cell line provides a reference point for comparing the potency and cellular effects of newly synthesized or natural product-derived microtubule inhibitors in prostate cancer models [1].

In Vivo Efficacy Studies in Prostate Cancer Xenograft and Orthotopic Models

Researchers investigating the in vivo efficacy of antimitotic agents in prostate cancer can utilize LG308 as a validated positive control. The compound has demonstrated significant suppression of tumor growth and metastasis in both PC-3M xenograft and orthotopic mouse models, confirming its utility in preclinical oncology studies [1].

Investigating Mechanistic Pathways of G2/M Arrest and Apoptosis

LG308 is a validated tool compound for dissecting the molecular events downstream of microtubule disruption. Its use has been shown to induce mitotic phase arrest and inhibit G2/M progression, associated with upregulation of cyclin B1 and the mitotic marker MPM-2, as well as dephosphorylation of cdc2 [1]. This makes it suitable for studies focused on cell cycle checkpoints and apoptotic signaling in cancer cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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